molecular formula C8H5Br3O2 B14587715 2,4-Dibromo-6-(bromomethyl)benzoic acid CAS No. 61138-66-7

2,4-Dibromo-6-(bromomethyl)benzoic acid

Cat. No.: B14587715
CAS No.: 61138-66-7
M. Wt: 372.84 g/mol
InChI Key: YIASXKBDMYZFCW-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H5Br3O2 It is a derivative of benzoic acid, characterized by the presence of bromine atoms at the 2 and 4 positions, and a bromomethyl group at the 6 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(bromomethyl)benzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to complete the bromination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(bromomethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form less halogenated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids.

Scientific Research Applications

2,4-Dibromo-6-(bromomethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(bromomethyl)benzoic acid involves its interaction with molecular targets through its bromine atoms and bromomethyl group. These functional groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological systems or catalysis in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Similar in structure but lacks the bromomethyl group.

    4-(Bromomethyl)benzoic acid: Similar but with only one bromine atom on the benzene ring.

    2,6-Dibromobenzoic acid: Similar but with bromine atoms at the 2 and 6 positions without the bromomethyl group.

Uniqueness

2,4-Dibromo-6-(bromomethyl)benzoic acid is unique due to the combination of bromine atoms and a bromomethyl group, which provides distinct reactivity and potential for diverse applications compared to its similar compounds .

Properties

CAS No.

61138-66-7

Molecular Formula

C8H5Br3O2

Molecular Weight

372.84 g/mol

IUPAC Name

2,4-dibromo-6-(bromomethyl)benzoic acid

InChI

InChI=1S/C8H5Br3O2/c9-3-4-1-5(10)2-6(11)7(4)8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

YIASXKBDMYZFCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CBr)C(=O)O)Br)Br

Origin of Product

United States

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